molecular formula C18H30NO4- B10765619 10-Nitrolinoleate

10-Nitrolinoleate

Cat. No.: B10765619
M. Wt: 324.4 g/mol
InChI Key: LELVHAQTWXTCLY-XYWKCAQWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

10-Nitrolinoleate: is a nitrated derivative of linoleic acid, a polyunsaturated fatty acid. It is formed through the reaction of linoleic acid with nitric oxide and its derivatives. This compound is known for its role as a signaling molecule, particularly in the modulation of vascular and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Nitrolinoleate is synthesized through the nitration of linoleic acid. The process involves the reaction of linoleic acid with nitric oxide or nitric oxide-derived species under controlled conditions. The reaction typically requires the presence of a catalyst and specific solvents to facilitate the nitration process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting involves solvent extraction, silicic acid chromatography, and reverse-phase high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 10-Nitrolinoleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Nitrolinoleate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study nitration reactions and the behavior of nitrated fatty acids.

    Biology: It plays a role in cell signaling, particularly in the modulation of inflammatory responses and vascular function.

    Medicine: Research has shown its potential in treating conditions such as diabetes, hypertension, and inflammatory diseases due to its anti-inflammatory and vasodilatory properties.

    Industry: It is used in the development of pharmaceuticals and as a research tool in various biochemical studies

Comparison with Similar Compounds

  • 9-Nitrolinoleate
  • 12-Nitrolinoleate
  • 13-Nitrolinoleate

Comparison: 10-Nitrolinoleate is unique due to its specific position of nitration on the linoleic acid molecule. This specific nitration position influences its biological activity and its ability to activate PPARγ more effectively compared to other nitrated linoleic acid derivatives .

Properties

Molecular Formula

C18H30NO4-

Molecular Weight

324.4 g/mol

IUPAC Name

(9E,12Z)-10-nitrooctadeca-9,12-dienoate

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/p-1/b11-8-,17-15+

InChI Key

LELVHAQTWXTCLY-XYWKCAQWSA-M

Isomeric SMILES

CCCCC/C=C\C/C(=C\CCCCCCCC(=O)[O-])/[N+](=O)[O-]

Canonical SMILES

CCCCCC=CCC(=CCCCCCCCC(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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